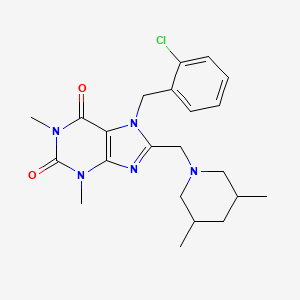![molecular formula C22H20N6O3 B2917447 1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 941910-25-4](/img/structure/B2917447.png)
1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of MRS7354 consists of a purine derivative core, with three methyl groups attached at the 1, 3, and 5 positions. An 8-(4-phenylmethoxyphenyl) group is also attached.Chemical Reactions Analysis
Triazole compounds, such as MRS7354, are known for their versatility in chemical reactions. They can bind with a variety of enzymes and receptors in biological systems, showing a wide range of biological activities .Scientific Research Applications
Triazole Derivatives: A Foundation for Novel Therapeutics
Chemical and Biological Diversity
Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, are noted for their vast chemical diversity and biological activities. These compounds have been explored for their potential in addressing a multitude of health conditions, ranging from infectious diseases to chronic conditions such as cancer. Their structural variability allows for the synthesis of novel entities with enhanced pharmacological profiles (Ferreira et al., 2013).
Synthetic Approaches
The synthesis of triazole derivatives, including those similar to 1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, has been a focal point of research, aiming at developing compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. Various synthetic routes have been explored to enhance the biological activity and solubility of these compounds, thus broadening their therapeutic applicability (Kaushik et al., 2019).
Anticancer Potential
The anticancer potential of triazole derivatives is of particular interest, with research indicating that these compounds may offer novel mechanisms of action against various cancer cell lines. The design of triazole-containing hybrids has shown promise in overcoming drug resistance, a significant hurdle in cancer treatment, thereby presenting a pathway for the development of new cancer therapeutics (Xu, Zhao, & Liu, 2019).
Corrosion Inhibition
Beyond pharmacological applications, triazole derivatives also exhibit potential as corrosion inhibitors for various metals, highlighting their versatility and the broad scope of their industrial applications. This has implications for extending the life and enhancing the durability of metal components in various sectors (Hrimla et al., 2021).
properties
IUPAC Name |
1,3,5-trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-25-17-19(26(2)22(30)27(3)20(17)29)28-18(23-24-21(25)28)15-9-11-16(12-10-15)31-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSRAVTZIZZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801877 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)
![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)
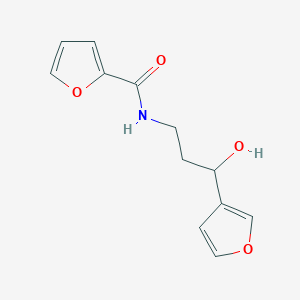
![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)
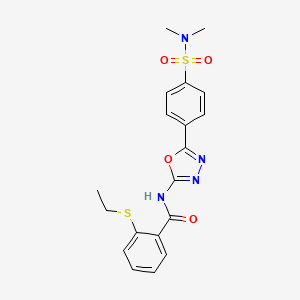
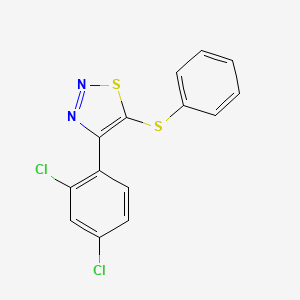
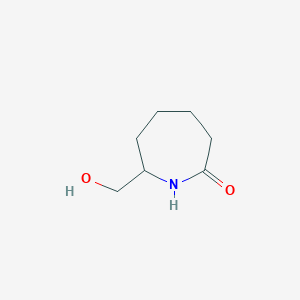
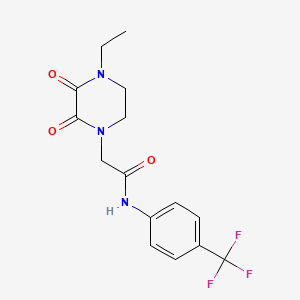
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)
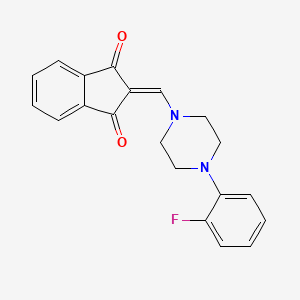
![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)
